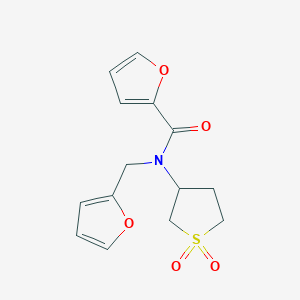

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)furan-2-carboxamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)furan-2-carboxamide is a heterocyclic compound featuring a sulfonated tetrahydrothiophene core (1,1-dioxidotetrahydrothiophen-3-yl) linked to a furan-2-carboxamide group via an N-(furan-2-ylmethyl) substituent. This compound is part of a broader class of carboxamide derivatives studied for applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c16-14(13-4-2-7-20-13)15(9-12-3-1-6-19-12)11-5-8-21(17,18)10-11/h1-4,6-7,11H,5,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZVHHOEMVYURS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)furan-2-carboxamide is a complex organic compound characterized by its unique structural features, which include a tetrahydrothiophene moiety and furan rings. This composition suggests potential pharmacological activities that warrant investigation into its biological activity.

Structural Features

The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| Tetrahydrothiophene | A five-membered ring containing sulfur, contributing to the compound's reactivity. |

| Furan Rings | Heterocyclic compounds that can participate in various biological interactions. |

| Carboxamide Group | Enhances solubility and bioavailability in biological systems. |

Biological Activity Overview

Biological activity refers to the effects that a compound exerts on living organisms, which can include:

- Enzyme Inhibition : The ability to inhibit specific enzymes can lead to therapeutic effects.

- Cell Viability : Assessing how the compound affects cell survival and proliferation.

- Receptor Binding Affinity : Interactions with cellular receptors that may trigger biological responses.

1. Enzyme Inhibition

Recent studies have focused on the compound's ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis:

- IC50 Values : The compound demonstrated notable enzyme inhibition with IC50 values comparable to established inhibitors like sorafenib (IC50 = 41.1 nM) .

2. Cytotoxicity Studies

In vitro cytotoxicity assays have shown that the compound exhibits significant anti-cancer properties against various cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 6.66 |

| MCF-7 | 8.51 |

| A549 | 6.60 |

| HT-29 | 8.78 |

These results indicate potential applications in cancer therapy, particularly due to its ability to induce apoptosis and cell cycle arrest in the G2/M phase .

3. Interaction with Biological Macromolecules

Studies utilizing molecular modeling have elucidated how the compound interacts with proteins and nucleic acids, highlighting its potential therapeutic mechanisms. Techniques such as docking studies provide insights into binding affinities and interaction sites .

Case Study 1: VEGFR-2 Inhibition

In a study evaluating multiple derivatives, compounds similar to this compound were synthesized and tested for VEGFR-2 inhibition. The results indicated that modifications in the structure significantly influenced biological activity, demonstrating the importance of structural optimization in drug design .

Case Study 2: Cytotoxicity in Cancer Cell Lines

Another investigation assessed the cytotoxic effects of the compound against various cancer cell lines, revealing promising results that support its potential as an anti-cancer agent. The study emphasized the need for further exploration into its mechanisms of action and therapeutic efficacy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from its combination of sulfonated tetrahydrothiophene and furan-carboxamide moieties. Key analogues include:

Key Observations :

- Benzofuran substitution () increases lipophilicity, favoring membrane permeability but reducing aqueous solubility .

- Thiophene vs.

- Methoxybenzamide derivatives () exhibit improved solubility due to the polar methoxy group, making them candidates for CNS-targeting drugs .

Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.